molecular formula C18H17ClF3N3O2 B6505391 5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide CAS No. 1396849-61-8

5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide

Cat. No.: B6505391
CAS No.: 1396849-61-8
M. Wt: 399.8 g/mol
InChI Key: GEZWVHXQCBWCJG-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide (CAS 1396849-61-8) is a chemical compound with the molecular formula C18H17ClF3N3O2 and a molecular weight of 399.79 g/mol . This substance is supplied as a high-grade material for research purposes. The core structure of the compound features a pyrimidine ring substituted with cyclopropyl and trifluoromethyl groups, linked to a chloro-methoxybenzamide group . Compounds with similar cationic amphiphilic properties have been investigated for their role as inhibitors of lysosomal phospholipase A2 (PLA2G15) . Inhibition of this enzyme is a known mechanism associated with drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes . Therefore, this compound may serve as a valuable research tool for scientists studying phospholipid metabolism, lysosomal function, and the mechanistic basis of this specific form of drug toxicity. The product is strictly for laboratory research and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O2/c1-27-14-5-4-11(19)8-12(14)17(26)23-7-6-16-24-13(10-2-3-10)9-15(25-16)18(20,21)22/h4-5,8-10H,2-3,6-7H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZWVHXQCBWCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied for its biological activity, including its effects on various pathways associated with cancer and other diseases.

  • Molecular Formula: C18H17ClF3N3O2
  • Molecular Weight: 399.8 g/mol
  • IUPAC Name: this compound
  • Purity: Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that it may inhibit certain kinases, which are critical in the regulation of cell proliferation and survival. The trifluoromethyl group and the pyrimidine moiety play significant roles in enhancing the compound's potency and selectivity.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Description Reference
Antitumor Effects Exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Kinase Inhibition Demonstrated inhibition of RET kinase activity, suggesting potential use in targeted cancer therapy.
Cell Proliferation Inhibits cell growth through downregulation of critical proteins involved in cell cycle regulation.
Resistance Mechanism Shows effectiveness against cell lines resistant to traditional therapies like methotrexate.

Case Studies

  • In Vitro Studies:
    • A study evaluated the compound's effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent antitumor activity.
    • Another investigation focused on lung cancer cells (A549), revealing that treatment with the compound resulted in apoptosis, as evidenced by increased caspase activity.
  • In Vivo Studies:
    • Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential as an effective anticancer agent.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds with similar structural features to 5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth .

1.2 Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. Inhibitors targeting specific enzymes involved in disease pathways can provide therapeutic benefits. For example, the inhibition of kinases or other enzymes related to cancer and inflammatory diseases has been a focal point of research .

Pharmaceutical Development

2.1 Drug Formulation

The compound is being explored for its formulation into pharmaceuticals aimed at treating various conditions, particularly those involving the central nervous system and oncology. Its unique chemical structure allows for modifications that can enhance bioavailability and efficacy .

2.2 Patent Applications

Several patents have been filed that include this compound as a key component in novel therapeutic agents. These patents highlight its potential use in treating diseases such as cancer and autoimmune disorders, showcasing the compound's versatility in drug development .

Preparation Methods

Cyclocondensation of β-Keto Esters

A common method involves reacting β-keto esters with urea or thiourea derivatives. For 4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-amine :

  • Reactants:

    • Ethyl 4-cyclopropyl-3-oxo-2-(trifluoromethyl)butanoate

    • Guanidine hydrochloride

  • Conditions:

    • Ethanol, reflux (12–16 h)

    • Yield: 68–72%.

The trifluoromethyl group is introduced via trifluoroacetic anhydride (TFAA) during ester preparation, while the cyclopropyl moiety is installed via cyclopropylation of α,β-unsaturated esters.

Halogenation at the 2-Position

To enable subsequent nucleophilic substitution with ethylamine:

  • Reactants:

    • 4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-amine

    • Phosphorus oxychloride (POCl₃)

  • Conditions:

    • Toluene, 110°C (6 h)

    • Converts amine to chloride, yielding 2-chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine .

Ethylamine Linker Installation

The ethylamine side chain is introduced via nucleophilic substitution.

Synthesis of 2-Aminoethylpyrimidine

  • Reactants:

    • 2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine

    • Ethylenediamine (excess)

  • Conditions:

    • DMF, 80°C (8–10 h)

    • Yield: 65–70%.

Mechanistic Insight: The reaction proceeds via an SNAr mechanism, favored by the electron-withdrawing trifluoromethyl group activating the pyrimidine ring toward nucleophilic attack.

Amide Coupling with 5-Chloro-2-Methoxybenzoic Acid

The final step involves coupling the ethylamine derivative with 5-chloro-2-methoxybenzoic acid.

Acid Activation

  • Reactants:

    • 5-Chloro-2-methoxybenzoic acid

    • Ethyl chloroformate, triethylamine (TEA)

  • Conditions:

    • Dichloromethane (DCM), 0–5°C (1 h)

    • Forms a mixed carbonate intermediate.

Amide Bond Formation

  • Reactants:

    • Activated acid intermediate

    • 2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethylamine

  • Conditions:

    • DCM, room temperature (2 h)

    • Yield: 85–90%.

Optimization and Purification

Reaction Monitoring

  • Analytical Tools:

    • HPLC: Retention time ~12.3 min (Method A).

    • ¹H-NMR: Characteristic signals at δ3.85 (methoxy), δ7.02–7.09 (aromatic protons).

Purification Techniques

  • Flash Chromatography:

    • Silica gel, petroleum benzene/ethyl acetate gradient (60:40 to 100% ethyl acetate).

  • Recrystallization:

    • Methanol/water (3:1) yields prismatic crystals.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)
CyclocondensationPyrimidine ring formation68–72>95
HalogenationChlorine introduction80–85>98
Amide couplingFinal product synthesis85–90>99

Critical Observations:

  • The trifluoromethyl group enhances electrophilicity at the pyrimidine 2-position, facilitating nucleophilic substitution.

  • Ethylenediamine must be used in excess to minimize di-substitution byproducts .

Q & A

Basic Question: What synthetic strategies are recommended for constructing the pyrimidine and benzamide moieties in this compound?

Answer:
The synthesis involves multi-step reactions focusing on functional group compatibility. Key steps include:

  • Pyrimidine Ring Formation : Cyclocondensation of β-diketones or amidines with urea derivatives under acidic or basic conditions (e.g., using ammonium persulfate as a catalyst) .
  • Benzamide Coupling : Amide bond formation via activated carboxylic acid derivatives (e.g., benzoyl chloride) reacting with amines under Schotten-Baumann conditions, optimized with potassium carbonate as a base .
  • Trifluoromethyl Group Introduction : Electrophilic substitution using trifluoromethylating agents like Togni’s reagent, requiring anhydrous conditions to avoid hydrolysis .

Advanced Question: How can reaction mechanisms for trifluoromethyl incorporation be validated to resolve contradictory yield data in literature?

Answer:
Mechanistic validation requires:

  • Isotopic Labeling : Use of 19F^{19}\text{F}-NMR to track trifluoromethyl group transfer intermediates .
  • Kinetic Studies : Monitor reaction progress under varying temperatures and catalysts (e.g., Cu(I)/ligand systems) to identify rate-limiting steps .
  • Computational Modeling : Density Functional Theory (DFT) calculations to compare activation energies of proposed pathways (e.g., radical vs. ionic mechanisms) .

Basic Question: What spectroscopic and chromatographic methods are critical for purity assessment?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regioselectivity of cyclopropane and trifluoromethyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine/fluorine .
  • HPLC-PDA : Reverse-phase chromatography with photodiode array detection to quantify impurities (>95% purity threshold) .

Advanced Question: How can structural analogs guide SAR studies for improved metabolic stability?

Answer:

  • Comparative Lipophilicity Analysis : Measure logP values of analogs with/without cyclopropane or methoxy groups to correlate with cytochrome P450 resistance .
  • In Vitro Microsomal Assays : Incubate analogs with liver microsomes to identify metabolic hotspots (e.g., demethylation of the methoxy group) .
  • Crystallography : Resolve X-ray structures to assess steric shielding of labile groups by the pyrimidine ring .

Basic Question: What solvent systems optimize solubility for in vitro bioactivity assays?

Answer:

  • Polar Aprotic Solvents : DMSO (≤0.1% v/v) for stock solutions due to the compound’s low aqueous solubility .
  • Buffer Compatibility : Phosphate-buffered saline (PBS) with 0.1% Tween-80 for cell-based assays, validated via dynamic light scattering to confirm absence of aggregation .

Advanced Question: What experimental designs resolve contradictions in reported IC50 values across kinase inhibition studies?

Answer:

  • Standardized Assay Conditions : Use ATP-concentration-matched assays (e.g., 1 mM ATP for tyrosine kinases) to minimize variability .
  • Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) for direct binding kinetics, excluding false positives from fluorescence interference .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate studies, controlling for variables like cell line passage number .

Basic Question: How is the compound’s stability under varying pH conditions characterized?

Answer:

  • Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hrs) and monitor degradation via UPLC-MS. The trifluoromethyl group shows stability at pH 4–8 but hydrolyzes under strongly acidic/basic conditions .
  • Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures (40–60°C) .

Advanced Question: What in silico tools predict off-target interactions with human proteome?

Answer:

  • Molecular Docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) entries, prioritizing kinases and GPCRs due to the pyrimidine scaffold’s promiscuity .
  • Machine Learning : Train models on ChEMBL data to predict ADMET profiles, flagging potential hERG channel inhibition .

Basic Question: What safety protocols are essential for handling chloro and trifluoromethyl groups?

Answer:

  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., trifluoroacetyl chloride) .
  • Personal Protective Equipment (PPE) : Chlorobutyl gloves and polypropylene aprons to prevent dermal exposure .

Advanced Question: How can flow chemistry improve scalability of the benzamide coupling step?

Answer:

  • Continuous Flow Reactors : Achieve >90% yield by maintaining precise residence times (2–5 mins) and turbulent flow to enhance mixing .
  • In-Line Analytics : Integrate FTIR probes to monitor amide bond formation in real-time, enabling immediate parameter adjustments .

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